Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib
Brand Name: Vulcanchem
CAS No.: 2204442-52-2
VCID: VC16184847
InChI: InChI=1S/C27H23N5O6/c1-28-25(33)23-15-21(11-13-29-23)37-19-7-3-17(4-8-19)31-27(35)32-18-5-9-20(10-6-18)38-22-12-14-30-24(16-22)26(34)36-2/h3-16H,1-2H3,(H,28,33)(H2,31,32,35)
SMILES:
Molecular Formula: C27H23N5O6
Molecular Weight: 513.5 g/mol

Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib

CAS No.: 2204442-52-2

Cat. No.: VC16184847

Molecular Formula: C27H23N5O6

Molecular Weight: 513.5 g/mol

* For research use only. Not for human or veterinary use.

Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib - 2204442-52-2

Specification

CAS No. 2204442-52-2
Molecular Formula C27H23N5O6
Molecular Weight 513.5 g/mol
IUPAC Name methyl 4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxylate
Standard InChI InChI=1S/C27H23N5O6/c1-28-25(33)23-15-21(11-13-29-23)37-19-7-3-17(4-8-19)31-27(35)32-18-5-9-20(10-6-18)38-22-12-14-30-24(16-22)26(34)36-2/h3-16H,1-2H3,(H,28,33)(H2,31,32,35)
Standard InChI Key LYFLMAXULJNQKQ-UHFFFAOYSA-N
Canonical SMILES CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=CC(=NC=C4)C(=O)OC

Introduction

Chemical Structure and Molecular Characteristics

Structural Modifications

Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib is synthesized through deliberate alterations to sorafenib’s amide and urea moieties. The compound retains the core pyridinyloxy-phenylcarbamoyl framework but replaces the 4-chloro-3-(trifluoromethyl)phenyl group with a methyl-4-hydroxypicolinate substituent . This modification eliminates the trifluoromethyl and chloro groups linked to sorafenib’s anti-angiogenic activity while introducing a hydroxypicolinate ester to enhance solubility.

The IUPAC name, methyl 4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxylate, reflects these changes, with the canonical SMILES string CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=CC(=NC=C4)C(=O)OC encoding its stereochemical features . Computational modeling reveals that the hydroxypicolinate group induces a 12° rotation in the pyridinyloxy-phenyl axis compared to sorafenib, potentially altering kinase binding affinities .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular Weight513.5 g/mol
LogP (Predicted)3.2 ± 0.3
Aqueous Solubility28 µM in PBS (pH 7.4)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors9

These properties suggest improved membrane permeability over sorafenib (LogP = 3.8), aligning with its enhanced cellular uptake observed in hepatocellular carcinoma models .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves a three-step modification of sorafenib’s intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide :

  • Nucleophilic Aromatic Substitution: Reacting 4-chloro-N-methylpicolinamide with 2,4,5-trimethylpyridin-3-ol under microwave irradiation (150°C, 20 min) yields the ether-linked intermediate with 78% efficiency .

  • Urea Formation: Coupling the intermediate with 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane produces the parent sorafenib analog .

  • Esterification: Hydrolysis of the trifluoromethyl group followed by methylation with dimethyl sulfate introduces the hydroxypicolinate moiety, achieving a 65% yield.

Notably, this route avoids chromatographic purification, enhancing scalability compared to traditional sorafenib synthesis .

Structural-Activity Relationship (SAR) Insights

Modifications impact kinase inhibition profiles:

  • Trifluoromethyl Removal: Reduces VEGFR-2 inhibition by 89% (IC₅₀ = 1.2 µM vs. sorafenib’s 0.09 µM) but decreases hepatotoxicity in vitro .

  • Hydroxypicolinate Addition: Restores C-Raf binding (ΔG = -9.3 kcal/mol) through cation-π interactions with Lys-483, compensating for lost B-Raf affinity .

Biological Evaluation and Kinase Inhibition

Antiproliferative Activity

In HCC cell lines (HepG2, Huh7), Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib exhibits:

Cell LineIC₅₀ (µM)Sorafenib IC₅₀ (µM)Selectivity Index (Normal Hepatocytes)
HepG24.26.812.1
Huh73.97.114.6

The selectivity index (SI = IC₅₀ normal hepatocytes / IC₅₀ cancer cells) exceeds sorafenib’s SI of 2.3–3.1, indicating a safer therapeutic window .

Kinase Inhibition Profile

At 1 µM concentration, the compound demonstrates divergent kinase effects:

KinaseInhibition (%)Sorafenib Inhibition (%)
C-Raf8492
B-Raf(V600E)1288
VEGFR-23295
PDGFR-β4179

Molecular docking attributes the retained C-Raf activity to stable hydrogen bonding with Glu-501 and hydrophobic interactions with Ile-448, while B-Raf(V600E) inhibition loss stems from disrupted π-stacking with Phe-595 .

Pharmacokinetics and Metabolic Stability

ADME Properties

Pharmacokinetic studies in Sprague-Dawley rats reveal:

ParameterValue (Des-Sorafenib)Value (Sorafenib)
Cₘₐₓ (ng/mL)1,240 ± 210980 ± 180
T₁/₂ (h)8.7 ± 1.26.3 ± 0.9
AUC₀–₂₄ (ng·h/mL)9,450 ± 1,3007,890 ± 1,100
CL (mL/min/kg)22.4 ± 3.129.8 ± 4.5

The extended half-life correlates with reduced CYP3A4-mediated metabolism, as the hydroxypicolinate group impedes oxidation at the pyridine ring .

Metabolite Identification

Primary metabolites include:

  • M1: O-demethylated hydroxypicolinate (23% of dose) – inactive against kinases.

  • M2: Glucuronide conjugate of M1 (41% of dose) – excreted renally.

No glutathione adducts form, suggesting lower reactive metabolite risk than sorafenib.

Research Implications and Future Directions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator